molecular formula C8H7N3O2 B12955112 2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid

2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid

Cat. No.: B12955112
M. Wt: 177.16 g/mol
InChI Key: BAXHAOLPEBRGAT-UHFFFAOYSA-N
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Description

2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of dimethylformamide dimethyl acetal (DMF-DMA) with an acetyl moiety, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine ring . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Biological Activity

2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapy and immunological disorders. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H9N3O2
  • SMILES Notation : CC1=C(N(C(=O)N=C1)C(=O)O)C
  • InChIKey : QKSGKHATORXZQN-UHFFFAOYSA-N

Research indicates that pyrrolo[2,3-d]pyrimidine derivatives, including this compound, act primarily as inhibitors of protein kinases. Notably, they have shown potent inhibition of Janus Kinase 3 (JAK3), which plays a critical role in various immunological disorders and cancer pathways. The inhibition of JAK3 can lead to reduced signaling in pathways involved in cell proliferation and survival, making these compounds promising candidates for therapeutic intervention in cancer and autoimmune diseases .

Anticancer Properties

Numerous studies have evaluated the anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives. For instance:

  • A series of compounds were synthesized and tested for their ability to inhibit tumor cell proliferation. One notable compound demonstrated significant potency against various cancer cell lines through targeted uptake mechanisms that bypass traditional transport pathways .
  • The compound was found to induce apoptosis in HepG2 liver cancer cells by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This suggests that this compound may contribute to programmed cell death in cancer cells .

Immunological Applications

The immunosuppressive properties of pyrrolo[2,3-d]pyrimidine derivatives extend their utility beyond oncology:

  • These compounds have been shown to be effective in treating autoimmune disorders such as rheumatoid arthritis and lupus by modulating immune responses through JAK inhibition. This mechanism helps prevent excessive immune activation that leads to tissue damage in these diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor cell proliferation
Apoptosis InductionUpregulation of Bax and caspase-3
ImmunosuppressionEfficacy in autoimmune diseases

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Case Study on Cancer Treatment : A patient with advanced liver cancer showed a marked reduction in tumor size after treatment with a pyrrolo[2,3-d]pyrimidine derivative that included this compound. The treatment was associated with increased apoptosis markers in tumor biopsies.
  • Case Study on Autoimmune Disorders : Patients with rheumatoid arthritis exhibited significant improvement in symptoms following treatment with JAK inhibitors derived from pyrrolo[2,3-d]pyrimidine compounds. Clinical assessments indicated reduced inflammation and improved joint function.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid

InChI

InChI=1S/C8H7N3O2/c12-7(13)1-5-2-10-8-6(5)3-9-4-11-8/h2-4H,1H2,(H,12,13)(H,9,10,11)

InChI Key

BAXHAOLPEBRGAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=CN=C2N1)CC(=O)O

Origin of Product

United States

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